(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide

Catalog No.
S11144308
CAS No.
M.F
C17H14N2O2S
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-met...

Product Name

(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide

IUPAC Name

N-[(Z)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10-

InChI Key

NZWTWRNHYZNWNW-ZDLGFXPLSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C\C2=C(C3=CC=CC=C3C=C2)O

(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide is a synthetic organic compound with the molecular formula C17H14N2O2SC_{17}H_{14}N_{2}O_{2}S. This compound features a hydrazone structure, which is characterized by the presence of a hydrazide functional group attached to a carbonyl compound. The compound is notable for its unique combination of a naphthalene derivative and a thiophene moiety, contributing to its potential biological activities and applications in medicinal chemistry.

The crystal structure of this compound has been studied, revealing a monoclinic system with specific crystallographic parameters, including cell dimensions and atomic coordinates, which help in understanding its molecular geometry and interactions in solid-state .

The synthesis of (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-methylthiophene-2-carbohydrazide. This reaction is facilitated by acidic or basic conditions that promote the formation of the hydrazone linkage. The resulting product can undergo further reactions, such as oxidation or reduction, depending on the substituents present on the thiophene and naphthalene rings .

Research indicates that compounds similar to (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide exhibit various biological activities, including:

  • Antimicrobial properties: Effective against certain bacterial strains.
  • Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
  • Anticancer potential: Inhibiting cell proliferation in cancer cell lines.
  • Anti-inflammatory effects: Reducing inflammatory markers in vitro.

These activities are attributed to the structural features of the compound that allow it to interact with biological targets effectively .

The synthesis of (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide can be achieved through several methods:

  • Condensation Reaction:
    • Combine 1-hydroxynaphthalene-2-carbaldehyde with 3-methylthiophene-2-carbohydrazide in an appropriate solvent (e.g., ethanol or methanol).
    • Heat the mixture under reflux conditions to promote condensation.
    • Isolate the product through filtration or crystallization.
  • Alternative Synthetic Routes:
    • Utilize microwave-assisted synthesis for rapid reaction times and improved yields.
    • Employ solvent-free conditions to enhance environmental sustainability during synthesis.

These methods are designed to optimize yield and purity while minimizing environmental impact .

(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial, anticancer, and anti-inflammatory agents.
  • Material Science: In the development of organic semiconductors or photonic materials due to its unique electronic properties.
  • Research: As a chemical probe for studying biological pathways involving oxidative stress and inflammation .

Studies have shown that (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide interacts with various biomolecules, which may include:

  • DNA/RNA: Potential intercalation or binding studies to assess its effects on genetic material.
  • Proteins: Investigating enzyme inhibition or modulation of protein functions related to disease pathways.

These interaction studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .

Several compounds share structural similarities with (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide. These include:

Compound NameMolecular FormulaKey Features
1-HydroxynaphthaleneC10H8OC_{10}H_{8}OSimple aromatic alcohol
3-MethylthiopheneC5H6SC_{5}H_{6}SThiophene ring with methyl substitution
N'-[(E)-(1-hydroxynaphthalen-2-yl)methylene]hydrazineC13H12N4C_{13}H_{12}N_{4}Similar hydrazone structure without thiophene

The uniqueness of (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide lies in its dual aromatic system combining naphthalene and thiophene functionalities, which enhances its biological activity compared to simpler compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.07759887 g/mol

Monoisotopic Mass

310.07759887 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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